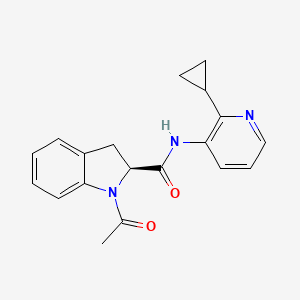

![molecular formula C16H19N3O2 B7351431 (2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide](/img/structure/B7351431.png)

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide, also known as MIV-150, is a small molecule compound that has been developed as a potential microbicide for the prevention of sexually transmitted infections (STIs) such as HIV-1, herpes simplex virus (HSV), and human papillomavirus (HPV). Microbicides are substances that can be applied topically to the vagina or rectum to prevent the transmission of STIs during sexual intercourse. MIV-150 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide works by blocking the viral entry into host cells. It binds to the viral envelope protein gp120, which is responsible for the attachment of the virus to host cells. This prevents the virus from entering the host cell and replicating.

Biochemical and Physiological Effects:

This compound has been shown to be safe and well-tolerated in preclinical and clinical studies. It does not cause any significant toxicity or adverse effects on the vaginal or rectal mucosa. This compound is rapidly absorbed into the vaginal or rectal tissue and reaches high concentrations within a few hours of application. It has a long half-life and can provide sustained protection against STIs for up to 24 hours.

Vorteile Und Einschränkungen Für Laborexperimente

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide has several advantages as a microbicide candidate. It has a broad spectrum of activity against different strains of HIV-1, HSV, and HPV. It is safe and well-tolerated, and can provide sustained protection against STIs for up to 24 hours. However, this compound has some limitations as well. It has low water solubility, which can limit its bioavailability and efficacy. It also requires the use of a delivery system such as a gel or cream to enhance its absorption and retention in the vaginal or rectal tissue.

Zukünftige Richtungen

There are several future directions for the development of (2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide as a microbicide. One direction is to optimize the formulation of this compound to enhance its bioavailability and efficacy. This can be achieved by developing new delivery systems such as nanoparticles or liposomes that can improve the solubility and retention of this compound in the vaginal or rectal tissue. Another direction is to combine this compound with other microbicides or antiretroviral drugs to enhance its potency and spectrum of activity. This can be achieved by developing combination products that can provide synergistic effects against STIs. Finally, future studies should focus on the safety and efficacy of this compound in different populations such as men who have sex with men and transgender individuals. This can provide important information on the potential use of this compound as a universal microbicide.

Synthesemethoden

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The final step involves the coupling of 2-phenyloxolane-3-carboxylic acid with N-(4-methylimidazol-1-yl)methanesulfonamide in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is this compound, which can be purified using chromatography techniques.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide has been extensively studied for its potential as a microbicide. In vitro studies have shown that this compound can inhibit the replication of HIV-1, HSV, and HPV by blocking the viral entry into host cells. This compound works by binding to the viral envelope protein gp120, which is responsible for the attachment of the virus to host cells. This prevents the virus from entering the host cell and replicating. This compound has also been shown to have a broad spectrum of activity against different strains of HIV-1, including those that are resistant to current antiretroviral drugs.

Eigenschaften

IUPAC Name |

(2R,3R)-N-[(1-methylimidazol-4-yl)methyl]-2-phenyloxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-19-10-13(18-11-19)9-17-16(20)14-7-8-21-15(14)12-5-3-2-4-6-12/h2-6,10-11,14-15H,7-9H2,1H3,(H,17,20)/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHSTRKWGSYIPQ-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CNC(=O)C2CCOC2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1)CNC(=O)[C@@H]2CCO[C@H]2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-N-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7351348.png)

![N-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-2-(2-methylphenyl)acetamide](/img/structure/B7351352.png)

![(1R,2S)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7351353.png)

![(2R)-2-methoxy-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B7351360.png)

![(2R,3R)-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7351369.png)

![3-hydroxy-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]-1-phenylcyclobutane-1-carboxamide](/img/structure/B7351376.png)

![(3aS,6aR)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxamide](/img/structure/B7351377.png)

![(2R,3R)-2-(1-ethylimidazol-2-yl)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]oxane-3-carboxamide](/img/structure/B7351382.png)

![3-hydroxy-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)cyclobutane-1-carboxamide](/img/structure/B7351385.png)

![(2R,3R)-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7351388.png)

![(2R,3R)-N-[2-(3,3-dimethylpyrrolidin-1-yl)ethyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7351396.png)

![N-[2-(3,3-dimethylpyrrolidin-1-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7351405.png)

![(3R,4S)-1-methyl-N-[(1-methylimidazol-4-yl)methyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7351424.png)